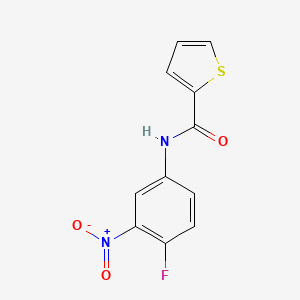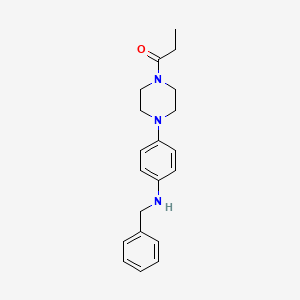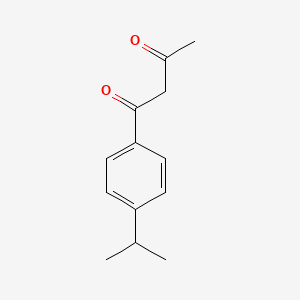![molecular formula C16H15N3O3 B5809632 N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNH and is a derivative of nicotinic acid hydrazide. BNH has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
作用機序
The mechanism of action of BNH is not yet fully understood. However, studies have shown that BNH inhibits the activity of enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. BNH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BNH has been shown to inhibit the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme responsible for the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
BNH has been shown to have several biochemical and physiological effects. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques. BNH has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the significant advantages of using BNH in lab experiments is its potential use as an anti-tuberculosis agent, anti-cancer agent, and anti-Alzheimer's agent. BNH has been shown to have potent activity against these diseases, making it a potential candidate for drug development. However, one of the limitations of using BNH in lab experiments is its low yield and high cost of synthesis.
将来の方向性
There are several future directions for the research on BNH. One of the significant future directions is the development of more efficient and cost-effective synthesis methods for BNH. Another future direction is the study of BNH's mechanism of action to gain a better understanding of its potential use as a drug candidate. Further research is also needed to study the toxicity and pharmacokinetics of BNH to assess its safety and efficacy as a drug candidate. Additionally, the potential use of BNH in other fields of scientific research, such as neurodegenerative diseases and infectious diseases, should be explored.
合成法
The synthesis of BNH involves the reaction of nicotinic acid hydrazide with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of BNH obtained through this method is around 60%.
科学的研究の応用
BNH has been extensively studied for its potential use in various fields of scientific research. Some of the significant applications of BNH include its use as an anti-tuberculosis agent, an anti-cancer agent, and an anti-Alzheimer's agent. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. BNH has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. BNH has also been shown to inhibit the formation of amyloid-beta plaques, which are responsible for causing Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(18-19-16(20)13-3-2-6-17-9-13)7-12-4-5-14-15(8-12)22-10-21-14/h2-6,8-9H,7,10H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPVRBEOUKZGQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)


![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)